
Elraglusib's Immunomodulatory Landscape: A
Technical Guide from Phase 1/2 Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antitumor agent-41

Cat. No.: B15144124 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase

Kinase-3 Beta (GSK-3β), has demonstrated promising anti-tumor activity in early-phase clinical

trials. Beyond its direct effects on cancer cells, a growing body of evidence from Phase 1/2

clinical studies (NCT03678883 and NCT04239092) and supporting preclinical research

highlights a significant immunomodulatory component to its mechanism of action. This

technical guide synthesizes the available data on the immunomodulatory effects of Elraglusib,

presenting key quantitative findings in structured tables, detailing experimental protocols, and

visualizing the underlying biological pathways.

Core Mechanism: Reinvigorating the Anti-Tumor
Immune Response
Elraglusib's immunomodulatory activity stems from its ability to inhibit GSK-3β, a kinase known

to play a role in tumor progression and immune regulation.[1] Preclinical studies have shown

that by inhibiting GSK-3β, Elraglusib can modulate the tumor microenvironment and enhance

the efficacy of the patient's own immune system to fight cancer.

The key immunomodulatory mechanisms of Elraglusib include:

Downregulation of Immune Checkpoint Molecules: Elraglusib has been shown to decrease

the expression of critical immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on
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immune cells.[2] This reduction can prevent tumor cells from evading immune surveillance.

Upregulation of Antigen Presentation Machinery: The drug can increase the expression of

Major Histocompatibility Complex (MHC) class I proteins on tumor cells, making them more

visible to cytotoxic T lymphocytes.[2]

Modulation of Key Signaling Pathways: Elraglusib impacts crucial intracellular signaling

pathways, including NF-κB and JAK/STAT, which are involved in both tumor cell survival and

immune cell function.

Activation of T and NK Cells: Emerging data suggests that Elraglusib directly activates T

cells and Natural Killer (NK) cells, two of the most important cell types in the anti-tumor

immune response.[2][3]

Clinical Insights from Phase 1/2 Trials
The immunomodulatory effects of Elraglusib have been investigated in patients with advanced

solid tumors and pediatric malignancies in the NCT03678883 and NCT04239092 trials,

respectively.

Patient Demographics and Clinical Outcomes
While comprehensive demographic data for the specific patient cohorts undergoing

immunomodulatory analysis is not yet fully published, preliminary results have shown clinical

benefit in heavily pre-treated patient populations.

Table 1: Selected Clinical Outcomes from Elraglusib Phase 1/2 Trials
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Indication
Trial
Identifier

Treatment
Number of
Patients

Key Clinical
Outcome

Citation

Melanoma

(refractory to

checkpoint

inhibitors)

NCT0367888

3

Elraglusib

Monotherapy
9

8/9 (89%)

remained on

study >2

cycles; 1

confirmed

and durable

Complete

Response

(CR)

[2][3]

Colorectal

Cancer

NCT0367888

3

Elraglusib

Monotherapy
12

4/12 (33.3%)

remained on

study >2

cycles;

Median

Overall

Survival (OS)

of 106 days

[2][3]

Colorectal

Cancer

NCT0367888

3

Elraglusib +

Irinotecan
15

12/15 (80%)

remained on

study >2

cycles;

Median OS of

211 days

[2][3]

Metastatic

Pancreatic

Ductal

Adenocarcino

ma (mPDAC)

NCT0367888

3 (Part 3B)

Elraglusib +

Gemcitabine/

nab-paclitaxel

155

Median OS of

10.1 months

(vs. 7.2

months with

chemotherap

y alone)

[4][5]

mPDAC

(evaluable for

response)

NCT0367888

3

Elraglusib +

Gemcitabine/

nab-paclitaxel

21 Disease

Control Rate

(DCR) of

62%;

[6][7]
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Objective

Response

Rate (ORR)

of 43%

Pediatric

Refractory

Malignancies

NCT0423909

2

Elraglusib

Monotherapy

or

Combination

23

1 CR in

Ewing

Sarcoma; 6

patients

(26.1%) with

Stable

Disease (SD)

[8][9]

Recurrent/Re

fractory

Ewing

Sarcoma

NCT0423909

2

Elraglusib +

Cyclophosph

amide/Topote

can

6
2 ongoing

CRs
[8]

Immunophenotyping and T-Cell Receptor Sequencing
Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with Elraglusib

monotherapy in the NCT03678883 trial has provided direct evidence of its immunomodulatory

effects.

Table 2: Immunomodulatory Changes in Peripheral Blood of Patients Treated with Elraglusib

Analysis Key Finding Implication Citation

T-Cell Receptor (TCR)

Sequencing

Reduced TCR

clonality and

expansion of specific

TCR clonotypes

T-cell activation and

expansion in response

to tumor antigens

[2][3]

RNA Sequencing

(Immune

Deconvolution)

Changes in PBMC

populations

Modulation of the

peripheral immune

cell landscape

[2][3]

Signaling Pathways and Experimental Workflows
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The multifaceted mechanism of action of Elraglusib involves the modulation of several key

signaling pathways within both tumor and immune cells.

Tumor Cell

Immune Cell (T Cell / NK Cell)

GSK-3β

NF-κB

 activates

MHC Class I
Expression

 downregulates

Tumor Survival promotes

GSK-3β

PD-1

 upregulates

TIGIT

 upregulates

LAG-3 upregulates

Activation inhibits

Elraglusib

 inhibits

 inhibits

Click to download full resolution via product page

Caption: Elraglusib inhibits GSK-3β in both tumor and immune cells.
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Analytical Methods

Patient Enrollment
(NCT03678883 / NCT04239092)

Peripheral Blood
Collection PBMC Isolation Multi-omic Analysis

Immunophenotyping
(Flow Cytometry)

TCR Repertoire
(TCRseq)

Gene Expression
(RNAseq)

Cytokine Profiling
(Luminex)

Click to download full resolution via product page

Caption: Workflow for immune monitoring in Elraglusib clinical trials.

Detailed Experimental Protocols
A comprehensive understanding of the immunomodulatory effects of Elraglusib requires a

detailed examination of the experimental methodologies employed.

Immunophenotyping by Flow Cytometry
Objective: To identify and quantify various immune cell subsets in peripheral blood.

Method:

Sample Preparation: Whole blood or isolated PBMCs are stained with a cocktail of

fluorescently labeled antibodies targeting specific cell surface and intracellular markers.
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Antibody Panels: Panels are designed to identify major immune cell populations (T cells, B

cells, NK cells, monocytes) and their subsets (e.g., CD4+ helper T cells, CD8+ cytotoxic T

cells, regulatory T cells).

Data Acquisition: Stained cells are analyzed on a flow cytometer, where lasers excite the

fluorochromes, and detectors measure the emitted light.

Data Analysis: Gating strategies are applied to distinguish different cell populations based

on their marker expression profiles. Data is typically reported as a percentage of a parent

population or as absolute cell counts.

T-Cell Receptor (TCR) Sequencing
Objective: To assess the diversity and clonal expansion of T cells.

Method:

RNA/DNA Extraction: RNA or DNA is isolated from PBMCs.

Library Preparation: The TCR beta chain variable regions are amplified using PCR.

Sequencing adapters are then ligated to the amplicons to create a sequencing library.

Sequencing: The library is sequenced using a high-throughput sequencing platform.

Bioinformatic Analysis: Sequencing reads are processed to identify unique TCR

clonotypes and quantify their frequencies.

Cytokine Profiling using Luminex Assays
Objective: To measure the levels of multiple cytokines and chemokines in plasma or serum.

Method:

Principle: This bead-based immunoassay allows for the simultaneous quantification of

multiple analytes in a small sample volume.

Assay Procedure:
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Antibody-coupled magnetic beads specific for different cytokines are incubated with

patient plasma or serum.

After washing, a biotinylated detection antibody cocktail is added, followed by a

streptavidin-phycoerythrin (PE) conjugate.

The beads are analyzed on a Luminex instrument, which identifies the bead (and thus

the cytokine) and quantifies the PE signal, which is proportional to the amount of

cytokine present.

Data Analysis: Standard curves are used to determine the concentration of each cytokine

in the samples.

Future Directions
The preliminary data from Phase 1/2 trials strongly support the immunomodulatory role of

Elraglusib in cancer therapy. Future research will focus on:

Comprehensive Biomarker Analysis: Identifying predictive biomarkers to select patients who

are most likely to benefit from Elraglusib's immunomodulatory effects.

Combination Therapies: Evaluating the synergistic potential of Elraglusib with other

immunotherapies, such as checkpoint inhibitors.

Detailed Mechanistic Studies: Further elucidating the precise molecular mechanisms by

which Elraglusib modulates the immune system in different cancer types.

This technical guide provides a snapshot of the current understanding of Elraglusib's

immunomodulatory properties based on available data. As more results from ongoing and

future clinical trials become available, a more complete picture of its role in immuno-oncology

will emerge, potentially paving the way for novel and more effective cancer treatment

strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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